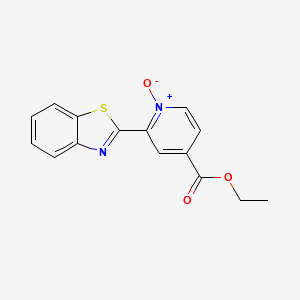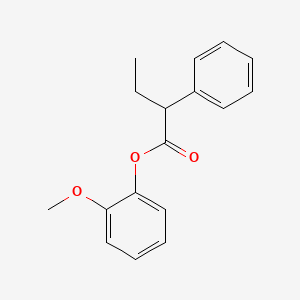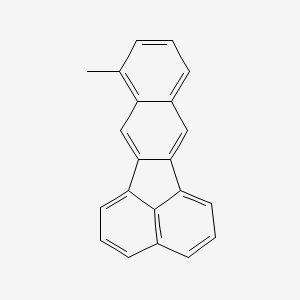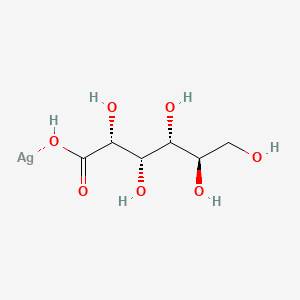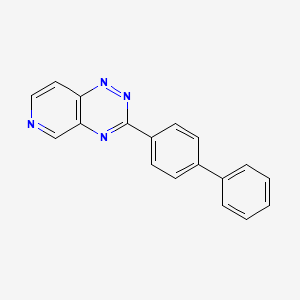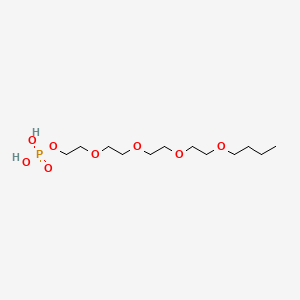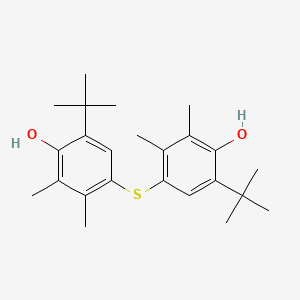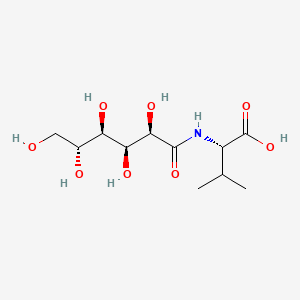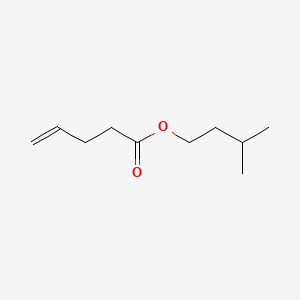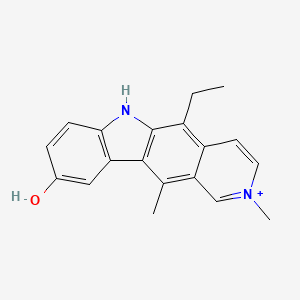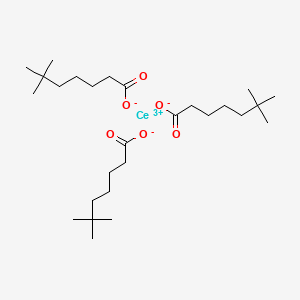
Cerium(3+) neononanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium(3+) neononanoate is a chemical compound with the molecular formula C₂₇H₅₁CeO₆. It is a cerium salt of neononanoic acid, where cerium is in the +3 oxidation state. This compound is part of the broader category of cerium compounds, which are known for their unique properties and applications in various fields, including catalysis, medicine, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cerium(3+) neononanoate can be synthesized through a reaction between cerium(III) nitrate and neononanoic acid. The reaction typically involves dissolving cerium(III) nitrate in a suitable solvent, such as water or ethanol, and then adding neononanoic acid under controlled temperature and pH conditions. The resulting mixture is stirred and heated to facilitate the reaction, leading to the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where the reaction conditions are carefully monitored and controlled. The process may include steps such as purification, crystallization, and drying to obtain the final product with high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Cerium(3+) neononanoate undergoes various chemical reactions, including:
Oxidation: Cerium(3+) can be oxidized to cerium(4+) under certain conditions.
Reduction: Cerium(4+) can be reduced back to cerium(3+).
Substitution: The neononanoate ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various organic acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of cerium(4+) compounds, while reduction can regenerate cerium(3+) compounds .
Wissenschaftliche Forschungsanwendungen
Cerium(3+) neononanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as an anti-inflammatory agent.
Industry: Utilized in the production of advanced materials, coatings, and as a component in various industrial processes
Wirkmechanismus
The mechanism of action of cerium(3+) neononanoate involves its ability to undergo redox reactions, switching between cerium(3+) and cerium(4+) states. This redox activity allows it to scavenge reactive oxygen species (ROS) and exhibit antioxidant properties. The compound can interact with various molecular targets, including enzymes and cellular components, to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cerium(3+) acetate
- Cerium(3+) chloride
- Cerium(3+) nitrate
- Cerium(4+) oxide
Uniqueness
Cerium(3+) neononanoate is unique due to its specific ligand, neononanoate, which imparts distinct chemical and physical properties compared to other cerium compounds.
Eigenschaften
CAS-Nummer |
93920-14-0 |
|---|---|
Molekularformel |
C27H51CeO6 |
Molekulargewicht |
611.8 g/mol |
IUPAC-Name |
cerium(3+);6,6-dimethylheptanoate |
InChI |
InChI=1S/3C9H18O2.Ce/c3*1-9(2,3)7-5-4-6-8(10)11;/h3*4-7H2,1-3H3,(H,10,11);/q;;;+3/p-3 |
InChI-Schlüssel |
GUFQDAZYAZQVQV-UHFFFAOYSA-K |
Kanonische SMILES |
CC(C)(C)CCCCC(=O)[O-].CC(C)(C)CCCCC(=O)[O-].CC(C)(C)CCCCC(=O)[O-].[Ce+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


